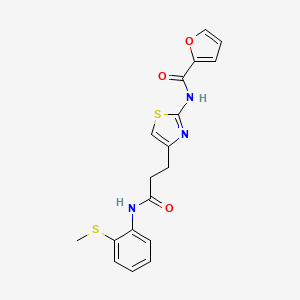

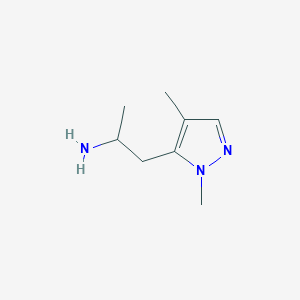

![molecular formula C20H17N3O B2587057 1-[(4-methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine CAS No. 339009-96-0](/img/structure/B2587057.png)

1-[(4-methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “1-[(4-methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine”, there are related studies on the synthesis of imidazo[4,5-b]pyridine derivatives . For instance, one study synthesized a series of imidazo[4,5-b]pyridine derivatives and characterized their structures using NMR spectroscopy, mass spectrometry, and elemental analysis . Another study reported the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford a related compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found in chemical databases .Scientific Research Applications

Synthesis Techniques and Chemical Transformations

Carbene Transformations and C-H Functionalizations : Imidazo[1,2-a]pyridines, closely related to the requested compound, have been the focus of synthetic organic chemistry due to their interesting properties. Recent advances have emphasized green chemistry approaches, including cascade reactions and C-H functionalizations, to synthesize these derivatives efficiently and with diverse functional groups (Yue Yu et al., 2018).

Multicomponent Reactions for Furan Derivatives : The use of imidazo[1,5-a]pyridine carbenes in three-component reactions with aldehydes has been explored to create fully substituted furans, showcasing the versatility of imidazo[1,5-a]pyridine derivatives in organic synthesis (Huan-Rui Pan et al., 2010).

BCl3-Mediated Bond Formation : A method has been developed for the C-N, C-S, and C-O bond formation of imidazo[1,2-a]pyridine benzylic ethers using BCl3, enabling the substitution of various nucleophiles through an unconventional debenzylation process (Davinder Singh et al., 2019).

Potential Applications in Materials Science and Catalysis

Metal-Organic Frameworks (MOFs) : Research into MOFs containing imidazo[1,2-a]pyridine derivatives has demonstrated their potential in dye adsorption and separation, indicating possible applications in water purification and environmental remediation (Lun Zhao et al., 2020).

Fluorescent Probes : Imidazo[1,2-a]pyridine derivatives have been developed as efficient fluorescent probes for mercury ion detection, highlighting their applicability in environmental monitoring and safety assessments (N. Shao et al., 2011).

Photoluminescent Materials : Derivatives of imidazo[1,2-a]pyridines have been investigated for their linear and non-linear optical properties, with findings indicating their potential in the development of new luminescent materials with applications in photonics and bioimaging (D. Firmansyah et al., 2013).

Future Directions

The future directions for research on “1-[(4-methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine” and related compounds could involve further exploration of their synthesis, characterization, and potential applications. Given the fungicidal activity of related compounds , there could be potential for further exploration in this area.

Mechanism of Action

Target of Action

Compounds with an imidazo[4,5-b]pyridine structure are known to interact with various targets, including GABA A receptors . The specific target of “1-[(4-methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine” would depend on its exact structure and the presence of functional groups that can interact with the target.

Mode of Action

The compound might interact with its target through non-covalent interactions such as hydrogen bonding . The specific mode of action would depend on the nature of the target and the compound’s chemical structure.

Biochemical Pathways

The compound might affect various biochemical pathways depending on its target. For instance, if it targets GABA A receptors, it might affect neurotransmission in the nervous system .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. For instance, the presence of the imidazo[4,5-b]pyridine structure might influence its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For instance, if it affects neurotransmission, it might have effects on neuronal activity .

properties

IUPAC Name |

1-[(4-methylphenyl)methoxy]-2-phenylimidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O/c1-15-9-11-16(12-10-15)14-24-23-18-8-5-13-21-19(18)22-20(23)17-6-3-2-4-7-17/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSNTHSXWQEZAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CON2C3=C(N=CC=C3)N=C2C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2586976.png)

![N-(cyanomethyl)-4-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-N-methylbenzamide](/img/structure/B2586978.png)

![3-{4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2586979.png)

![ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate](/img/structure/B2586982.png)

![2-Ethyl-5-((4-methylpiperidin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2586984.png)

![6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide hemioxalate](/img/no-structure.png)

![4-{[(4-Nitrophenyl)sulfonyl]amino}butanoic acid](/img/structure/B2586990.png)

amine](/img/structure/B2586997.png)